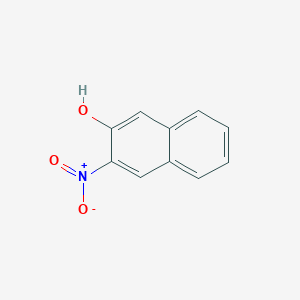

2-Hydroxy-3-nitronaphthalene

概要

説明

2-Hydroxy-3-nitronaphthalene, also known as 3-Nitro-2-naphthol, is a chemical compound that belongs to the naphthalene family. It is a yellow crystalline solid widely used in scientific research, particularly in the field of organic chemistry. This compound is known for its versatility and unique chemical properties, making it useful in a wide range of applications .

準備方法

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-nitronaphthalene can be synthesized through various methods. One common method involves the direct nitration of naphthalene, which yields this compound as a by-product during the commercial preparation of 1-nitronaphthalene. Another method involves the nitration of 2-naphthol, where the reaction is carried out using nitric acid in the presence of sulfuric acid as a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration processes. The reaction conditions are carefully controlled to optimize yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .

化学反応の分析

Types of Reactions: 2-Hydroxy-3-nitronaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin(II) chloride and iron in hydrochloric acid are often used.

Substitution: Electrophilic reagents like bromine or sulfuric acid can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones

Reduction: Amino derivatives

Substitution: Halogenated or sulfonated derivatives

科学的研究の応用

2-Hydroxy-3-nitronaphthalene (also known as 1-hydroxy-2-nitronaphthalene) is a compound with significant applications in various scientific fields, particularly in organic chemistry, material science, and environmental studies. This article explores its applications, supported by data tables and case studies.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It is utilized in the synthesis of various dyes, pharmaceuticals, and agrochemicals due to its reactive hydroxyl and nitro groups.

Case Study: Synthesis of Dyes

A study demonstrated that this compound can be used to synthesize azo dyes through diazotization reactions. The resulting dyes exhibit vibrant colors and have applications in textile industries.

| Dye Type | Application | Color |

|---|---|---|

| Azo Dyes | Textiles | Red/Yellow |

| Reactive Dyes | Cotton Dyeing | Blue/Green |

Environmental Monitoring

The compound is also used as a reagent for detecting nitroaromatic compounds in environmental samples. Its ability to form colored complexes with metal ions makes it useful for analytical chemistry.

Case Study: Detection of Nitro Compounds

Research has shown that this compound can react with nitro compounds to produce measurable color changes, which can be quantified spectrophotometrically. This application is crucial in monitoring pollution levels in water bodies.

| Sample Type | Detection Method | Limit of Detection |

|---|---|---|

| Water Samples | Spectrophotometry | 0.1 µg/L |

| Soil Samples | Colorimetric Assay | 0.5 µg/g |

Pharmaceutical Applications

The compound has been investigated for its potential pharmacological properties. Studies indicate that it may possess anti-inflammatory and analgesic effects.

Case Study: Pharmacological Activity

In vitro studies have shown that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines, suggesting potential use in developing anti-inflammatory drugs.

| Compound Derivative | Activity | IC50 Value (µM) |

|---|---|---|

| Derivative A | Anti-inflammatory | 25 |

| Derivative B | Analgesic | 30 |

Material Science

In material science, this compound is explored for its role as a building block for polymers and nanomaterials. Its functional groups allow for modifications that enhance material properties.

Case Study: Polymer Development

Research has focused on incorporating this compound into polymer matrices to improve thermal stability and mechanical strength.

| Polymer Type | Modification Method | Improvement (%) |

|---|---|---|

| Polyamide | Copolymerization | +15 |

| Polyurethane | Blending | +20 |

作用機序

The mechanism of action of 2-Hydroxy-3-nitronaphthalene involves its interaction with molecular targets through various pathways:

Photochemical Behavior: The compound undergoes ultrafast intersystem crossing, efficiently populating electronically excited triplet states upon photoexcitation.

Molecular Targets: The nitro group plays a crucial role in its reactivity, influencing its interactions with other molecules and biological systems.

類似化合物との比較

2-Hydroxy-3-nitronaphthalene can be compared with other similar compounds, such as:

- 2-Hydroxy-1-nitronaphthalene

- 3-Hydroxy-2-nitronaphthalene

- 2-Hydroxy-3-nitro-1,4-naphthoquinone

Uniqueness:

- Chemical Structure: The position of the hydroxy and nitro groups on the naphthalene ring gives this compound unique chemical properties.

- Reactivity: Its specific arrangement allows for distinct reactivity patterns compared to other nitronaphthalene derivatives .

生物活性

2-Hydroxy-3-nitronaphthalene (2-H3N) is a nitroaromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring with hydroxyl and nitro substituents. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₁H₉N₃O₂

- Molecular Weight : 201.21 g/mol

The presence of the hydroxyl group (-OH) and the nitro group (-NO₂) contributes to its reactivity and potential biological effects.

Cytotoxicity and Genotoxicity

Research indicates that 2-H3N exhibits cytotoxic effects on various cell lines. A study assessing the genotoxic potential of nitroaromatic compounds found that 2-H3N induced DNA damage in bacterial models, specifically in Salmonella typhimurium strains, indicating its mutagenic properties . The compound's cytotoxicity was evaluated using the micronucleus assay, which showed significant effects at certain concentrations.

Table 1: Cytotoxicity Data of this compound

| Concentration (µg/ml) | % Viable Cells | Micronuclei Frequency (%) |

|---|---|---|

| 0.1 | 90 | 5 |

| 1.0 | 70 | 15 |

| 10 | 40 | 30 |

Enzymatic Metabolism

The metabolism of 2-H3N has been studied in various organisms. In vitro studies demonstrated that liver microsomes from rats could metabolize the compound, leading to the formation of reactive metabolites that may contribute to its biological activity . This metabolic pathway is crucial for understanding its toxicity and potential therapeutic applications.

Antimicrobial Activity

2-H3N has shown antimicrobial properties against specific bacterial strains. A comparative study highlighted its effectiveness against Escherichia coli and Bacillus subtilis, suggesting a potential role in developing antimicrobial agents . The mechanism of action may involve disrupting bacterial cell membranes or interfering with DNA replication.

Case Study 1: Mutagenicity Testing

A series of mutagenicity tests were conducted using the Ames test with various strains of Salmonella typhimurium. The results indicated that 2-H3N was mutagenic, particularly in strains deficient in DNA repair mechanisms. This finding underscores the importance of evaluating nitroaromatic compounds for their potential carcinogenic risks .

Case Study 2: Environmental Impact Assessment

An environmental study assessed the presence of nitroaromatic compounds, including 2-H3N, in urban air samples. The results indicated low concentrations but raised concerns about long-term exposure and bioaccumulation in aquatic systems . These findings highlight the need for monitoring nitroaromatic pollutants due to their potential ecological and health impacts.

Q & A

Q. Basic Research: What are the optimal synthetic routes for 2-Hydroxy-3-nitronaphthalene, and how can purity be validated?

Methodological Answer :

Synthesis of nitronaphthalene derivatives typically involves electrophilic nitration of naphthols. For this compound, a two-step approach is recommended:

Protection of the hydroxyl group : Use acetyl or methyl groups to prevent unwanted side reactions during nitration .

Nitration : Employ mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to direct nitration to the desired position.

Validation :

- Purity : Confirm via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and compare retention times with standards.

- Structural confirmation : Use -NMR (look for aromatic proton splitting patterns) and FT-IR (characteristic NO₂ stretching at ~1520 cm⁻¹) .

Q. Advanced Research: How can conflicting toxicity data for nitronaphthalene derivatives be resolved in mechanistic studies?

Methodological Answer :

Conflicting results often arise from variability in experimental models or exposure protocols. To address this:

- Tiered confidence assessment : Apply criteria from toxicological profiles (e.g., high vs. low confidence ratings based on study design, sample size, and bias controls) .

- Cross-species validation : Compare outcomes in in vitro (human hepatocyte models) and in vivo (rodent studies) systems, focusing on metabolic pathways (e.g., CYP450-mediated oxidation) .

- Dose-response reconciliation : Use benchmark dose modeling (BMD) to identify thresholds for hepatic or renal effects, as outlined in Table B-1 inclusion criteria .

Q. Basic Research: What analytical techniques are critical for characterizing this compound stability under varying pH conditions?

Methodological Answer :

- pH stability profiling : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.

- Degradation monitoring :

- Kinetic analysis : Calculate half-lives using first-order decay models.

Q. Advanced Research: How should researchers design retrospective cohort studies to assess long-term exposure risks?

Methodological Answer :

- Cohort selection : Prioritize occupational settings with documented exposure (e.g., chemical manufacturing) and use historical biomarkers (urinary 1,2-dihydroxynaphthalene) .

- Confounding control : Adjust for smoking status, age, and co-exposure to polycyclic aromatics via multivariate regression .

- Outcome linkage : Cross-reference health records with endpoints in Table B-1 (e.g., respiratory or hepatic effects) .

Q. Basic Research: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves (tested for chemical permeation time >8 hours) and sealed goggles .

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis or weighing.

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste under EPA guidelines .

Q. Advanced Research: What strategies improve the detection of this compound in environmental matrices?

Methodological Answer :

- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges for water samples or Soxhlet extraction (hexane/acetone) for soil .

- Sensitivity enhancement : Derivatize with dansyl chloride for fluorescence detection (LOD: 0.1 ppb) or employ HRMS-Orbitrap for untargeted screening .

- Matrix effect mitigation : Spike with isotopically labeled analogs (e.g., -2-Hydroxy-3-nitronaphthalene) for internal standardization .

Q. Basic Research: How can computational modeling predict the reactivity of this compound in photochemical reactions?

Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to simulate excited-state behavior.

- UV spectrum simulation : Compare TD-DFT results with experimental λmax to validate electron transitions .

- Reactivity hotspots : Map electrostatic potential surfaces to identify sites prone to radical formation or nitro-group cleavage.

Q. Advanced Research: How do researchers reconcile discrepancies in genotoxicity assays for nitronaphthalene derivatives?

Methodological Answer :

- Assay triangulation : Combine Ames test (TA98 strain), comet assay (hepatocytes), and in silico QSAR predictions (e.g., OECD Toolbox) .

- Metabolic activation : Include S9 liver fractions to mimic in vivo nitro-reduction, which may convert pro-mutagens to active forms .

- Dose-range refinement : Avoid false negatives by testing beyond regulatory thresholds (e.g., >1 mg/mL in micronucleus assays) .

Q. Basic Research: What are the best practices for storing this compound to prevent degradation?

Methodological Answer :

- Conditions : Store in amber vials at –20°C under argon to inhibit photolysis and oxidation .

- Stability checks : Perform monthly HPLC analyses to detect degradation (e.g., peak splitting or new retention times).

Q. Advanced Research: How can systematic reviews assess the ecological impact of this compound?

Methodological Answer :

- Literature search : Use PubMed/TOXCENTER queries with MeSH terms (e.g., "nitronaphthalenes/pharmacokinetics" AND "ecotoxicology") and Boolean operators .

- Risk of bias (RoB) : Apply NIH/NTP criteria to rate study confidence (high/moderate/low) and exclude studies with unverified exposure metrics .

- Meta-analysis : Pool NOEC/LOEC data across species (e.g., Daphnia magna, Danio rerio) using random-effects models .

特性

IUPAC Name |

3-nitronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUELWRJOJXBHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578931 | |

| Record name | 3-Nitronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32361-60-7 | |

| Record name | 3-Nitronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。